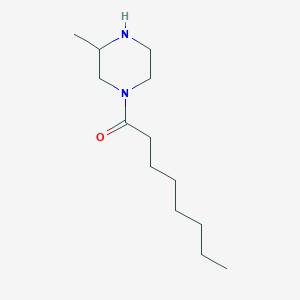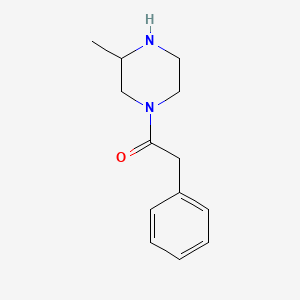
1-(3-Methylpiperazin-1-yl)octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpiperazin-1-yl)octan-1-one (MOPO) is an organic compound belonging to the piperazine family. It is a white, crystalline solid with a melting point of 69°C and a boiling point of 230°C. MOPO is a versatile compound used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the synthesis of other compounds, such as 1,2-dihydro-3-methylpiperazine (DHMP).
Wirkmechanismus
1-(3-Methylpiperazin-1-yl)octan-1-one is an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. It binds to the active site of the enzyme, preventing the binding of its substrates and thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme MAO, which is involved in the metabolism of neurotransmitters. In addition, it has been shown to inhibit the binding of drugs to their target proteins, and to have an inhibitory effect on the synthesis of peptides and other biologically active molecules.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylpiperazin-1-yl)octan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively simple. Additionally, its inhibitory effects on MAO and other enzymes make it useful for studying enzyme activity. However, this compound is not water-soluble, which limits its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-Methylpiperazin-1-yl)octan-1-one. One potential direction is to investigate its effects on other enzymes and proteins. Additionally, further research could be done to investigate its effects on drug binding and the synthesis of peptides and other biologically active molecules. Other potential directions include exploring its use as a drug delivery system and investigating its potential therapeutic applications. Finally, research could be done to investigate its potential toxicity and side effects.
Synthesemethoden
1-(3-Methylpiperazin-1-yl)octan-1-one can be synthesized by reacting 3-methylpiperazine with octan-1-one. The reaction is catalyzed by a strong base, such as sodium hydroxide, and proceeds in two steps. In the first step, the 3-methylpiperazine reacts with the octan-1-one to form a cyclic intermediate. In the second step, the cyclic intermediate is hydrolyzed to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpiperazin-1-yl)octan-1-one has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It has also been used as a ligand in the study of the binding of drugs to their target proteins. Additionally, this compound has been used in the study of the structure and function of proteins, and in the synthesis of peptides and other biologically active molecules.
Eigenschaften
IUPAC Name |
1-(3-methylpiperazin-1-yl)octan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-10-9-14-12(2)11-15/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLAUJZHFQYTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCNC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)











![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
